Cas no 45713-46-0 ((4-Methoxyphenyl)boronic acid)

(4-Methoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its methoxy substituent enhances electron density, improving reactivity in palladium-catalyzed transformations. This compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating handling in synthetic applications. It serves as a valuable intermediate in pharmaceutical, agrochemical, and materials science research, particularly for constructing biaryl structures. The product’s consistent purity and reliable performance make it a preferred choice for precision synthesis. Proper storage under inert conditions is recommended to maintain its integrity over time.
(4-Methoxyphenyl)boronic acid structure
(4-Methoxyphenyl)boronic acid structure
Product Name:(4-Methoxyphenyl)boronic acid
CAS No:45713-46-0
MF:C7H7BO
MW:117.940881967545
CID:55694
PubChem ID:12610847
Update Time:2025-10-29

(4-Methoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Methoxyphenyl)boronic acid
    • 4-Methoxyphenylboronic Acid
    • (4-methoxyphenyl)-< 5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno-< 2,3-b> pyrrol-4-yl> methanon
    • (4-methoxy-phenyl)-borane
    • 6H-Thieno[2,3-b]pyrrole,methanone deriv.
    • ACMC-1C2J2
    • AG-D-69981
    • CTK4B9100
    • Methanone,(4-methoxyphenyl)[5-methyl-6-[2-(4-morpholinyl)ethyl]-6H-thieno[2,3-b]pyrrol-4-yl]-
    • SureCN3363268
    • Borane, (4-methoxyphenyl)-
    • CS-W000936
    • AKOS028108940
    • CS-13083
    • (4-METHOXYPHENYL)BORANE
    • 45713-46-0
    • SCHEMBL4968407
    • (4-METHOXYPHENYL)-BORANE
    • (4-Methoxyphenyl)boronicacid
    • SCHEMBL471459
    • F10893
    • 4-Methoxyphenylboronic acid ,98%
    • MDL: MFCD17019378
    • Inchi: 1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChI Key: NQMRYYAAICMHPE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC([B])=CC=1 |^4:6|

Computed Properties

  • Exact Mass: 118.0589950g/mol
  • Monoisotopic Mass: 118.0589950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Melting Point: 208-209 ºC

(4-Methoxyphenyl)boronic acid Security Information

  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

(4-Methoxyphenyl)boronic acid Pricemore >>

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(4-Methoxyphenyl)boronic acid Suppliers

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Purity:99%
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(4-Methoxyphenyl)boronic acid Related Literature

Additional information on (4-Methoxyphenyl)boronic acid

Introduction to (4-Methoxyphenyl)boronic Acid (CAS No. 45713-46-0)

(4-Methoxyphenyl)boronic acid, with the chemical formula C₇H₇BO₃, is a significant compound in the field of organic synthesis and pharmaceutical development. Its molecular structure features a phenyl ring substituted with a methoxy group at the 4-position and a boronic acid functional group. This unique configuration makes it a valuable intermediate in various synthetic pathways, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules.

The compound is identified by its CAS number 45713-46-0, which provides a unique numerical identifier for chemical substances. This systematic naming ensures clarity and precision in scientific communication, facilitating accurate referencing in research papers, patents, and industrial applications.

In recent years, the demand for high-quality boronic acids has surged due to their pivotal role in pharmaceutical synthesis. (4-Methoxyphenyl)boronic acid has emerged as a preferred reagent in the development of novel therapeutic agents. Its boronic acid moiety readily participates in metal-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds essential for drug molecule assembly.

One of the most notable applications of (4-Methoxyphenyl)boronic acid is in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). These biaryl structures often serve as key pharmacophores, contributing to the biological activity of drugs. The methoxy group at the 4-position of the phenyl ring enhances the reactivity and selectivity of the boronic acid, making it an ideal candidate for fine chemical synthesis.

Recent advancements in medicinal chemistry have highlighted the importance of boronic acids in drug discovery. For instance, studies have demonstrated that boronic acid derivatives can act as inhibitors or modulators of various enzymatic pathways. The ability to precisely modify the structure of these compounds allows researchers to fine-tune their properties, leading to more effective and targeted therapies.

The synthesis of (4-Methoxyphenyl)boronic acid typically involves halogenation followed by displacement with sodium borohydride or other boronating agents. The methoxy substitution pattern is crucial for achieving high yields and purity, which are critical for pharmaceutical applications. Modern synthetic techniques have improved the efficiency of these processes, reducing reaction times and minimizing byproduct formation.

In addition to its role in drug synthesis, (4-Methoxyphenyl)boronic acid has found utility in materials science and catalysis. Its ability to participate in cross-coupling reactions makes it a valuable building block for creating novel materials with tailored properties. These materials may find applications in electronics, coatings, and other advanced industrial sectors.

The safety profile of (4-Methoxyphenyl)boronic acid is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE).

The future prospects for (4-Methoxyphenyl)boronic acid are promising, with ongoing research exploring new synthetic methodologies and applications. As the pharmaceutical industry continues to evolve, compounds like this will remain indispensable tools for chemists and researchers striving to develop innovative treatments for various diseases.

The integration of computational chemistry and high-throughput screening has further accelerated the discovery process. By leveraging these technologies, researchers can rapidly evaluate the potential of new boronic acids like (4-Methoxyphenyl)boronic acid in drug development pipelines. This synergy between experimental and computational approaches has led to significant breakthroughs in recent years.

In conclusion, (4-Methoxyphenyl)boronic acid (CAS No. 45713-46-0) is a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical synthesis underscores its importance as a key intermediate in modern drug development. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.

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A826882
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):188.0/563.0/1688.0
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